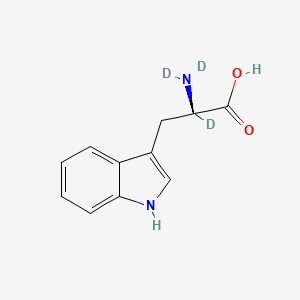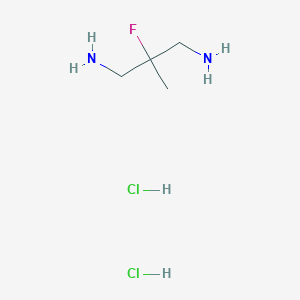
2-Fluoro-2-methylpropane-1,3-diamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-2-methylpropane-1,3-diamine dihydrochloride is a chemical compound with diverse scientific applications. It is offered by various chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound can be found in various chemical databases . The molecular formula is C4H13Cl2FN2 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, density, and molecular weight, can be found in chemical databases .科学的研究の応用
Synthesis and Chemical Properties
The compound 2-Fluoro-2-methylpropane-1,3-diamine dihydrochloride serves as a versatile intermediate in the synthesis of various chemical compounds. For example, it participates in reactions leading to the creation of complex heterocycles, such as the synthesis of 2,5-trans-2′,5′-trans-5,5′-dimethylperhydro-2,2′-bipyrimidine through the reaction with glyoxal, demonstrating its utility in constructing cyclic compounds with potential biological activities (Kassiou & Read, 1994). Moreover, its fluorinated derivatives have been investigated for their structural, spectroscopic, and biological properties, highlighting its importance in the development of new materials and pharmaceutical compounds (Elmas et al., 2020).
Material Science and Catalysis
In material science, derivatives of 2-Fluoro-2-methylpropane-1,3-diamine have been used in the synthesis of advanced materials, such as fluoro-polyimides, which exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability, making them suitable for high-performance applications (Xie et al., 2001). Additionally, this compound facilitates the synthesis of complexes with potential applications in catalysis and as peroxidase mimics, indicating its utility in biotechnological applications and the development of synthetic enzymes (Bermejo et al., 2017).
Biological Activities and Medicinal Chemistry
The structural derivatives of this compound have been explored for their antimicrobial and cytotoxic activities. Research has identified compounds with significant growth inhibitory effects on various bacteria, highlighting the potential of these derivatives in the development of new antimicrobial agents (ÖztÜrk et al., 2019). Additionally, studies on fluorine-18 labeled derivatives for PET imaging of dopamine transporters underscore the relevance of fluorinated compounds in diagnostic imaging and the development of radiotracers for neurological disorders (Goodman et al., 1997).
Environmental and Safety Considerations
The biocatalytic synthesis of fluorinated compounds, such as 2-fluoro-3-hydroxypropionic acid, demonstrates an environmentally friendly approach to incorporating fluorine into organic molecules, reducing the environmental and safety impacts associated with traditional chemical methods. This innovative approach expands the molecular space for discovery by combining synthetic and natural compounds (Liu et al., 2022).
特性
IUPAC Name |
2-fluoro-2-methylpropane-1,3-diamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11FN2.2ClH/c1-4(5,2-6)3-7;;/h2-3,6-7H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYOYQAFBHLLSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(CN)F.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13Cl2FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 5-(chlorocarbonyl)-3-{[(5-fluoro-2-pyridinyl)carbonyl]amino}-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate](/img/structure/B1484523.png)
![(1-{[2-(4-Ethylphenyl)-1,3-oxazol-4-yl]methyl}-4-piperidinyl)(4-phenyl-1-piperazinyl)methanone](/img/structure/B1484524.png)
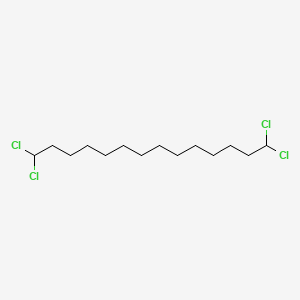
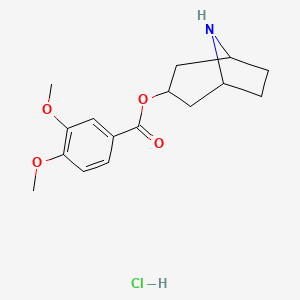
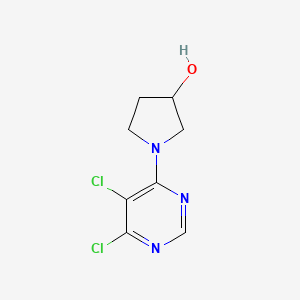
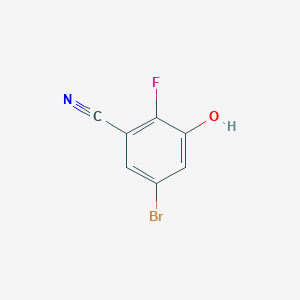
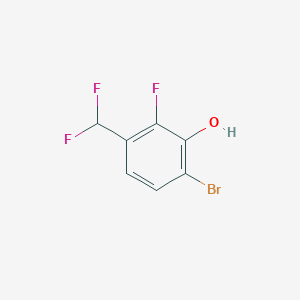
![Methyl 2-{2-[(2S)-1-(4-chlorophenyl)-5-oxopyrrolidinyl]ethyl}-1,2,3,4-tetrahydro-8-isoquinolinecarboxylate](/img/structure/B1484532.png)
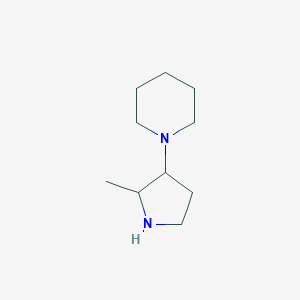
![6-{[3-({[5-(Aminocarbonyl)-3-methyl-2-pyridinyl]oxy}methyl)-2-methylbenzyl]oxy}-5-methylnicotinamide](/img/structure/B1484534.png)
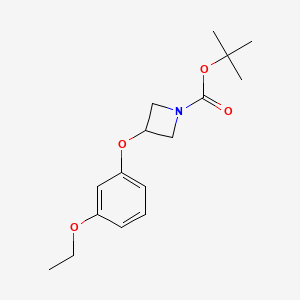
![Ethyl 6-[(E)-3-ethoxy-3-oxo-1-propenyl]-2H-chromene-3-carboxylate](/img/structure/B1484538.png)

